![molecular formula C8H9N5O4 B8067928 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]acetic acid](/img/structure/B8067928.png)
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(indole-3-acetyl)leucine: (2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]acetic acid) is an indoleacetic acid amide conjugate obtained by the formal condensation of the carboxy group of indole-3-acetic acid with the amino group of leucine . This compound is known for its role as a plant metabolite and is involved in various biological processes.
Preparation Methods
The synthesis of N-(indole-3-acetyl)leucine involves the reaction of indole-3-acetic acid with leucine. The carboxy group of indole-3-acetic acid undergoes a condensation reaction with the amino group of leucine to form the amide bond . The reaction conditions typically involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
N-(indole-3-acetyl)leucine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield indole-3-acetic acid and leucine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis.
Scientific Research Applications
N-(indole-3-acetyl)leucine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It plays a role as a plant metabolite and is involved in plant growth and development.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals.
Mechanism of Action
The mechanism of action of N-(indole-3-acetyl)leucine involves its role as a plant metabolite. It is involved in the regulation of plant growth and development by modulating various biochemical pathways. The molecular targets and pathways involved include the auxin signaling pathway, where it acts as a conjugate of indole-3-acetic acid, a well-known plant hormone .
Comparison with Similar Compounds
N-(indole-3-acetyl)leucine can be compared with other indoleacetic acid amide conjugates, such as:
- N-(indole-3-acetyl)glycine
- N-(indole-3-acetyl)alanine
- N-(indole-3-acetyl)valine
These compounds share similar structures but differ in the amino acid component. The uniqueness of N-(indole-3-acetyl)leucine lies in its specific role and effectiveness as a plant metabolite, particularly in the auxin signaling pathway .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICNQLKUSOVNNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCC(=O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1COCC(=O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B8067848.png)

![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B8067870.png)
![cyclo[DL-N(Me)Leu-D-OAla-N(Me)Leu-D-OPhe(morpholino)-N(Me)Leu-DL-OAla-N(Me)Leu-D-OPhe(morpholino)]](/img/structure/B8067874.png)

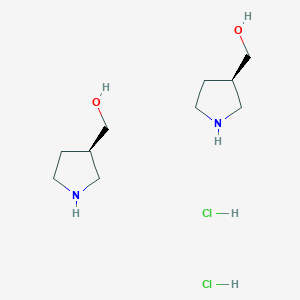

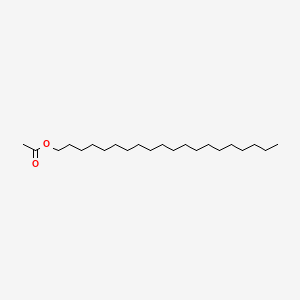
![(3R,4R,5R,8R,10R,12R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8067892.png)
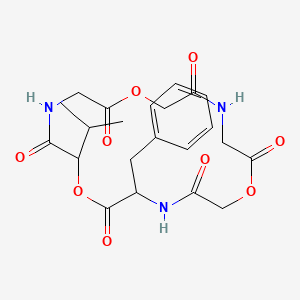

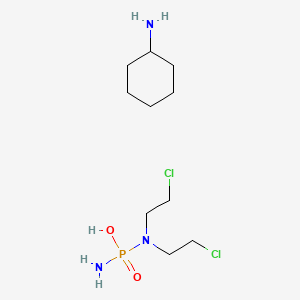
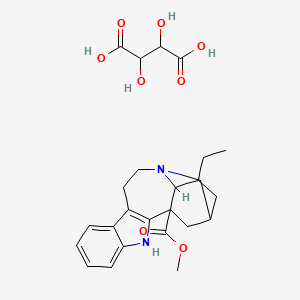
![2-({[(2-amino-1,3-thiazol-4-yl)({[(6R,7R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl})methylidene]amino}oxy)-2-methylpropanoic acid](/img/structure/B8067941.png)
